

# Physical and chemical properties of borane-di(tert-butyl)phosphine complex

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## Compound of Interest

Compound Name: *Borane-DI(tert-butyl)phosphine complex*

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## Technical Guide: Borane-di(tert-butyl)phosphine Complex

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The **borane-di(tert-butyl)phosphine complex**, a stable and versatile phosphine-borane adduct, serves as a crucial reagent in modern organic synthesis. Its primary utility lies in its role as a precursor to the sterically hindered and electron-rich di(tert-butyl)phosphine ligand, which is highly effective in a variety of metal-catalyzed cross-coupling reactions. The borane group acts as a protective shield, rendering the phosphine air-stable and easy to handle, thus overcoming the challenges associated with the free phosphine's pyrophoric nature. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of the **borane-di(tert-butyl)phosphine complex**, with a focus on its practical use in research and development.

### Physical and Chemical Properties

The **borane-di(tert-butyl)phosphine complex** is a white crystalline solid. It is generally stable in air, a significant advantage over the free di(tert-butyl)phosphine. However, it is sensitive to

moisture and can react with oxygen.[1] It is soluble in common organic solvents such as ethanol, acetone, and toluene.[2]

## Tabulated Physical and Chemical Data

Property	Value	References
Molecular Formula	C <sub>8</sub> H <sub>22</sub> BP	[2]
Molar Mass	160.05 g/mol	[3]
Appearance	White to yellow solid, powder, crystals, and/or chunks	[3]
Melting Point	59-64 °C	
Solubility	Soluble in common organic solvents (e.g., ethanol, acetone, toluene)	[2]
Stability	Stable in air, moisture-sensitive	[2]
<sup>31</sup> P NMR Chemical Shift (in a related compound)	~49.4 ppm (broad peak)	[4]

Note: Detailed <sup>1</sup>H, <sup>13</sup>C, and <sup>11</sup>B NMR spectral data for the isolated complex are not readily available in the surveyed literature.

## Chemical Structure and Reactivity

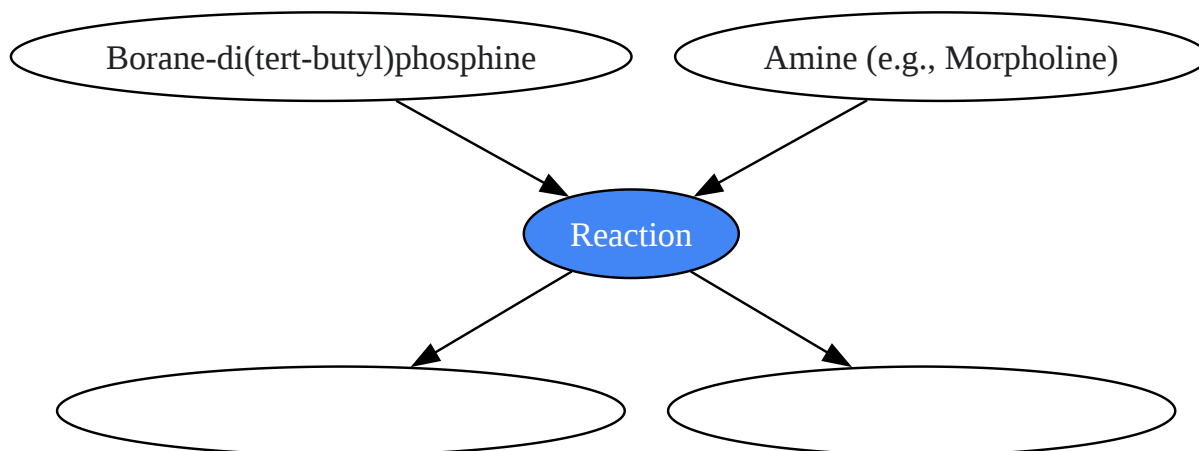
The **borane-di(tert-butyl)phosphine complex** features a dative bond between the phosphorus atom of di(tert-butyl)phosphine and the boron atom of borane. This coordination protects the lone pair of electrons on the phosphorus, preventing oxidation.

## Deprotection (Liberation of the Free Phosphine)

The borane protecting group can be removed to generate the active di(tert-butyl)phosphine ligand in situ or in a separate step. This deprotection is typically achieved by reacting the complex with an amine, such as morpholine or 1,4-diazabicyclo[2.2.2]octane (DABCO), or by treatment with a strong acid like tetrafluoroboric acid.[4][5] The reaction with amines is believed

to proceed via a direct  $S_N2$ -like transfer of the borane group from the phosphine to the amine.

[5]



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## Experimental Protocols

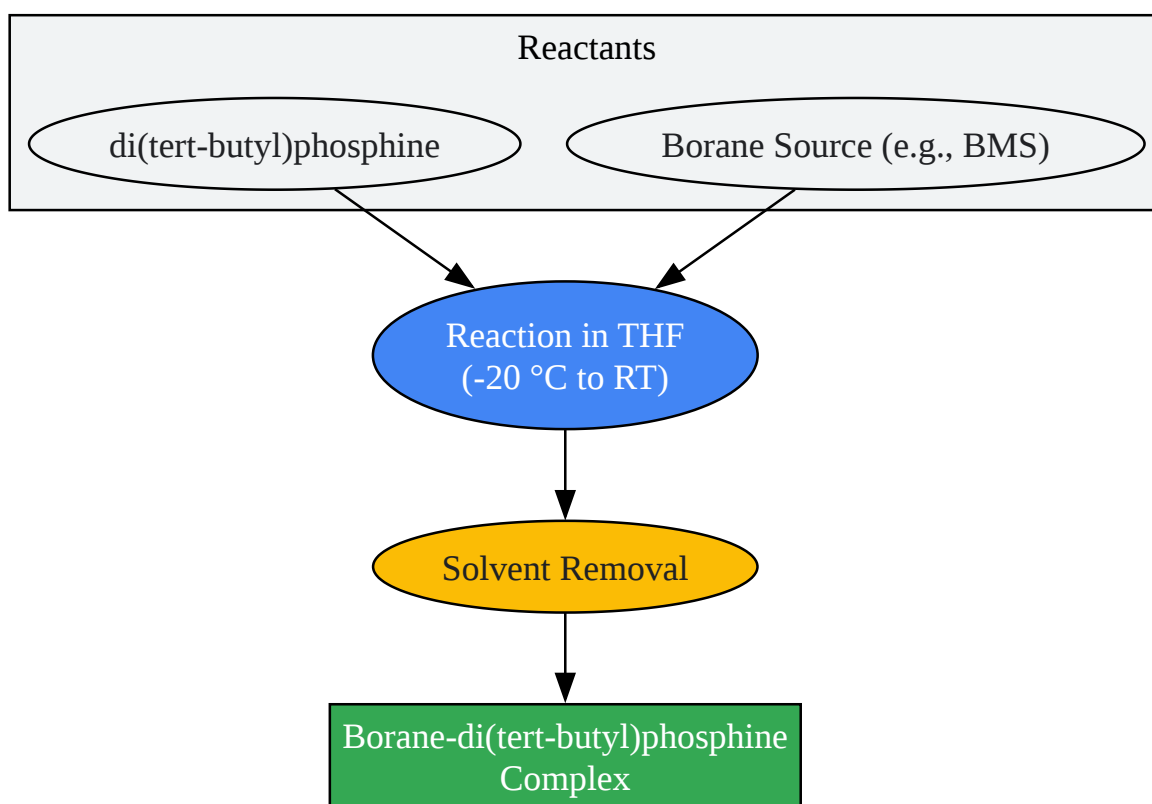
### Synthesis of Borane-di(tert-butyl)phosphine Complex

A general method for the synthesis of phosphine-borane complexes involves the reaction of a phosphine with a borane source, such as borane-dimethyl sulfide complex (BMS) or borane-tetrahydrofuran complex.[2]

Protocol (Adapted from a similar synthesis):

- Caution: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.
- In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a septum, dissolve di(tert-butyl)phosphine in anhydrous tetrahydrofuran (THF) and cool the solution to -20 °C in a cooling bath.
- Slowly add a solution of borane-dimethyl sulfide complex (BMS) in THF (1.05 equivalents) to the cooled phosphine solution via a syringe.
- Stir the reaction mixture at -20 °C for 10-15 minutes.

- Allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 1-2 hours.
- Remove the solvent under reduced pressure to yield the crude **borane-di(tert-butyl)phosphine complex**. The product can be further purified by recrystallization if necessary.



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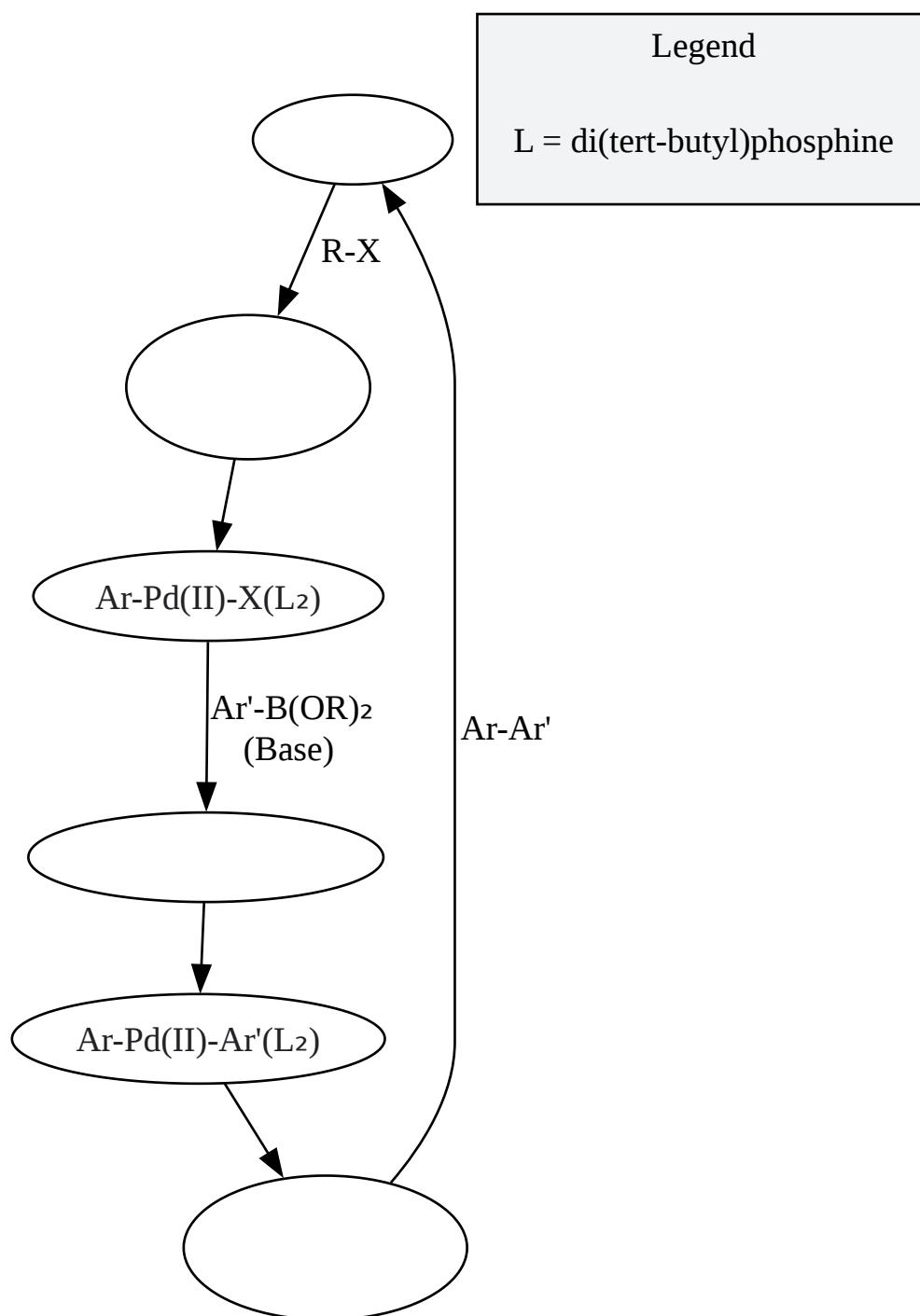
## Application in Suzuki-Miyaura Cross-Coupling

The **borane-di(tert-butyl)phosphine complex** is a precursor to the highly effective di(tert-butyl)phosphine ligand used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The bulky and electron-rich nature of the di(tert-butyl)phosphine ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, enabling the coupling of sterically hindered and electronically challenging substrates.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Note: The following is a general procedure. Optimization of the reaction conditions (catalyst loading, base, solvent, temperature) may be necessary for specific substrates.

- To a reaction vessel, add the aryl or vinyl halide (1.0 mmol), the boronic acid or ester (1.1-1.5 mmol), and a suitable base (e.g., cesium carbonate, potassium phosphate, 2.0-3.0 mmol).
- Add a palladium source (e.g., palladium(II) acetate or tris(dibenzylideneacetone)dipalladium(0), 0.5-2 mol%) and the **borane-di(tert-butyl)phosphine complex** (1-4 mol%).
- Add a suitable solvent (e.g., toluene, dioxane, THF, often with a small amount of water).
- Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.
- Heat the reaction mixture to the desired temperature (typically 50-110 °C) and stir until the reaction is complete (monitored by TLC or GC/LC-MS).
- Cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water or brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.



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## Safety Information

The **borane-di(tert-butyl)phosphine complex** is moisture-sensitive and contact with water can liberate flammable gases.[6] It should be handled in a well-ventilated area, and personal

protective equipment (gloves, safety glasses) should be worn. Store in a tightly sealed container under an inert atmosphere in a cool, dry place. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

## Conclusion

The **borane-di(tert-butyl)phosphine complex** is a valuable and user-friendly precursor to the powerful di(tert-butyl)phosphine ligand. Its air stability simplifies handling and storage, making it an attractive alternative to the free phosphine. Its primary application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, underscores its importance in the synthesis of complex organic molecules relevant to the pharmaceutical and materials science industries. The provided protocols offer a starting point for the synthesis and application of this versatile reagent.

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